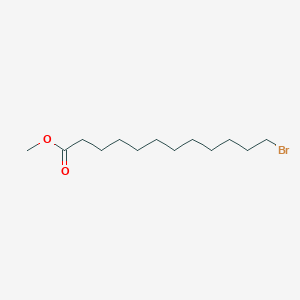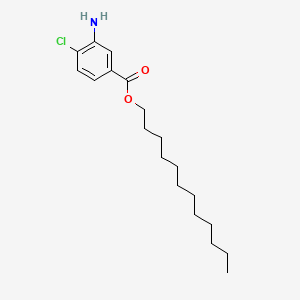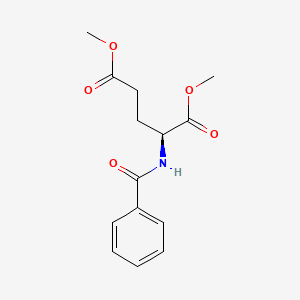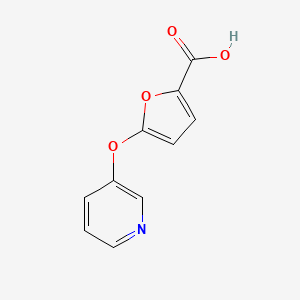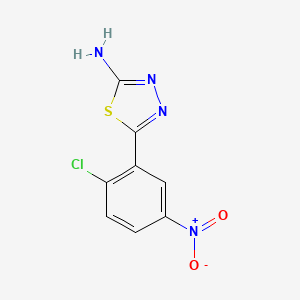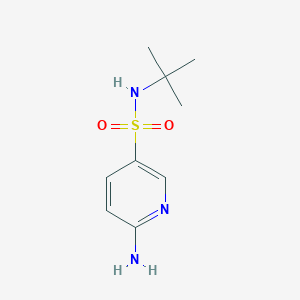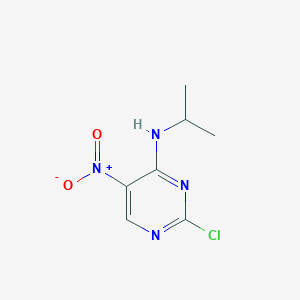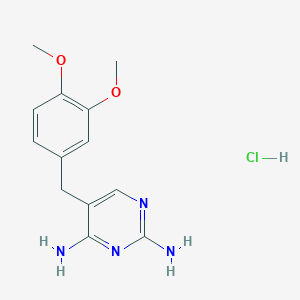
DIAVERIDINE HYDROCHLORIDE
Overview
Description
DIAVERIDINE HYDROCHLORIDE is a chemical compound known for its role as a dihydrofolate reductase inhibitor. This compound is used primarily in veterinary medicine due to its antimicrobial and anticoccidial properties .
Mechanism of Action
Target of Action
Diaveridine Hydrochloride primarily targets the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids.
Mode of Action
As a dihydrofolate reductase inhibitor, this compound binds to the enzyme and prevents it from converting dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleic acids, thereby affecting the growth and multiplication of cells.
Pharmacokinetics
Its lipophilic nature suggests that it can easily diffuse into cells .
Result of Action
The inhibition of dihydrofolate reductase by this compound leads to a decrease in the synthesis of nucleic acids and proteins. This can result in the inhibition of cell growth and division. Due to its anti-protozoal properties and its role as an antimicrobial potentiator, it is used as a veterinary drug .
Biochemical Analysis
Biochemical Properties
5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor involved in the production of nucleotides and amino acids. By inhibiting dihydrofolate reductase, 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride disrupts the synthesis of DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation . This compound also interacts with other biomolecules, such as folic acid and its derivatives, enhancing its inhibitory effects on cellular processes.
Cellular Effects
The effects of 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting cell division and inducing cell cycle arrest. It affects cell signaling pathways, particularly those involved in DNA synthesis and repair. Additionally, 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride impacts gene expression by downregulating genes involved in cell proliferation and upregulating genes associated with apoptosis . Its influence on cellular metabolism includes the disruption of nucleotide and amino acid synthesis, leading to reduced cellular growth and viability.
Molecular Mechanism
The molecular mechanism of action of 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride involves its binding to the active site of dihydrofolate reductase. This binding inhibits the enzyme’s activity, preventing the reduction of dihydrofolate to tetrahydrofolate. As a result, the synthesis of nucleotides and amino acids is impaired, leading to the inhibition of DNA, RNA, and protein synthesis . Additionally, 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride may interact with other enzymes and proteins involved in folate metabolism, further enhancing its inhibitory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell growth and proliferation, with potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits dihydrofolate reductase, leading to reduced cell growth and proliferation. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . Threshold effects have been identified, where a specific dosage range maximizes the compound’s therapeutic benefits while minimizing its toxic effects.
Metabolic Pathways
5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride is involved in metabolic pathways related to folate metabolism. It interacts with enzymes such as dihydrofolate reductase and other folate-dependent enzymes, disrupting the synthesis of tetrahydrofolate and its derivatives . This disruption affects metabolic flux and metabolite levels, leading to altered cellular metabolism and reduced synthesis of nucleotides and amino acids.
Transport and Distribution
The transport and distribution of 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via folate transporters and may bind to intracellular proteins, influencing its localization and accumulation . Its distribution within tissues is determined by factors such as tissue permeability and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase. The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it ensures the compound reaches its target enzymes and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIAVERIDINE HYDROCHLORIDE typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2,4-diaminopyrimidine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk synthesis, purification, and crystallization to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
DIAVERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in amines .
Scientific Research Applications
DIAVERIDINE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: It is used in veterinary medicine for its antimicrobial and anticoccidial properties.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor used in human medicine.
Pyrimethamine: Used primarily as an antimalarial agent.
Methotrexate: Used in cancer therapy and autoimmune diseases.
Uniqueness
DIAVERIDINE HYDROCHLORIDE is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its efficacy as an antimicrobial and anticoccidial agent .
Properties
IUPAC Name |
5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-18-10-4-3-8(6-11(10)19-2)5-9-7-16-13(15)17-12(9)14;/h3-4,6-7H,5H2,1-2H3,(H4,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEINFIJUXABAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CN=C(N=C2N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482613 | |
| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2507-23-5 | |
| Record name | 5-(3,4-Dimethoxybenzyl)pyrimidine-2,4-diamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)

